
Fmoc-D-Dab(Me,Ns)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Fmoc-D-Dab(Me,Ns)-OH” is a unique chemical compound with the empirical formula C19H20N2O4 . It is an amino acid derivative that is frequently used in peptide synthesis. The full chemical name is N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-methyl-N-gamma-(4-nosyl)-D-2,4-diaminobutyric acid .
Molecular Structure Analysis
The molecular weight of “Fmoc-D-Dab(Me,Ns)-OH” is 340.37 g/mol . Its structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis .Physical And Chemical Properties Analysis
“Fmoc-D-Dab(Me,Ns)-OH” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
Advances in Imaging Techniques
Fmoc-D-Dab(Me,Ns)-OH plays a role in enhancing imaging methodologies, particularly in the context of neuroimaging and microscopy. The development of new methodologies for the analysis of structural and functional magnetic resonance imaging (MRI) data has significantly benefited from advancements in chemical markers and probes that can be linked to amino acids like Fmoc-D-Dab(Me,Ns)-OH. These advancements allow for better interrogation and analysis of neuroimaging data, leading to increased flexibility, sensitivity, and scope of neuroimaging experiments (Smith et al., 2004). Additionally, the use of Fmoc-protected amino acids in the development of markers for fluorescence microscopy, super-resolution microscopy, and electron microscopy enhances the ability to observe cellular dynamics and structures at high resolution, facilitating a deeper understanding of cellular processes (Liss et al., 2015).
Development of Novel Materials
Fmoc-D-Dab(Me,Ns)-OH contributes to the development of innovative materials with biomedical applications. For instance, the self-assembly properties of Fmoc-protected amino acids have been utilized to create nanoassemblies with significant antibacterial capabilities. These materials demonstrate potential for biomedical applications, including the development of antibacterial surfaces and composite materials for healthcare environments (Schnaider et al., 2019). Furthermore, the incorporation of Fmoc-protected amino acids into hydrogels has led to the creation of hybrid materials that can incorporate and disperse functionalized nanomaterials, such as carbon nanotubes, enhancing their mechanical stability and electrical conductivity, which are crucial for developing advanced biomaterials and sensors (Roy & Banerjee, 2012).
Innovative Approaches in Peptide Synthesis
The role of Fmoc-D-Dab(Me,Ns)-OH in peptide synthesis is noteworthy, especially in the context of solid-phase peptide synthesis (SPPS), where it is used for the incorporation of specific amino acid sequences into peptides. However, researchers have encountered challenges with its coupling efficiency, highlighting the need for careful consideration and potentially alternative strategies when utilizing Fmoc-D-Dab(Me,Ns)-OH in SPPS to ensure successful peptide assembly (Lam et al., 2022).
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[methyl-(4-nitrophenyl)sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O8S/c1-28(38(35,36)18-12-10-17(11-13-18)29(33)34)15-14-24(25(30)31)27-26(32)37-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,32)(H,30,31)/t24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVVHKUVEZHAID-XMMPIXPASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Dab(Me,Ns)-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

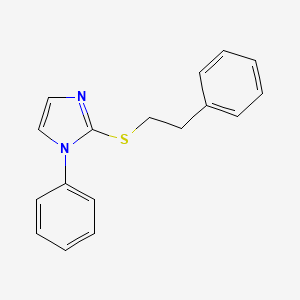
![4-Fluoro-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2568579.png)
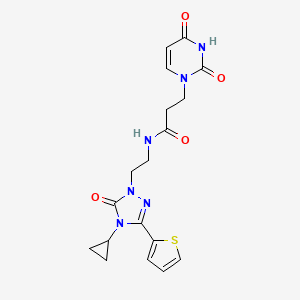
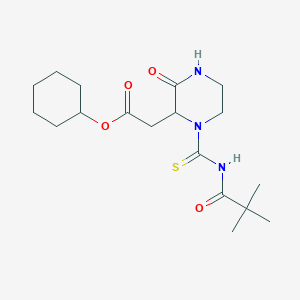
![N-cyclopentyl-4-[2-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B2568584.png)
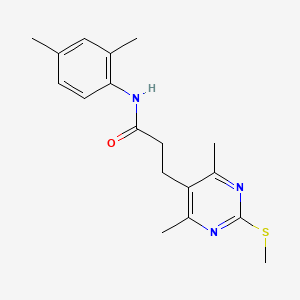
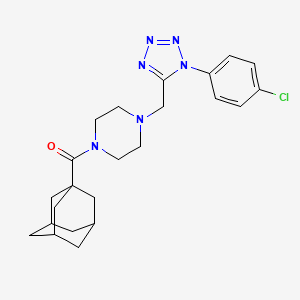
![N-[(2-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B2568590.png)

![Tricyclo[5.2.1.0^{2,6}]decan-8-amine hydrochloride](/img/structure/B2568594.png)
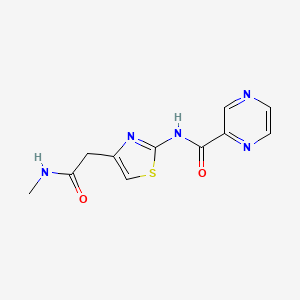
![1-[4-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine](/img/structure/B2568596.png)
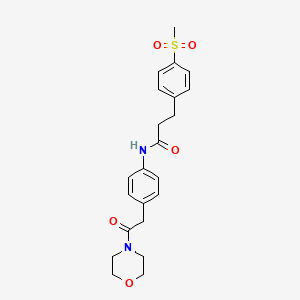
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2568599.png)